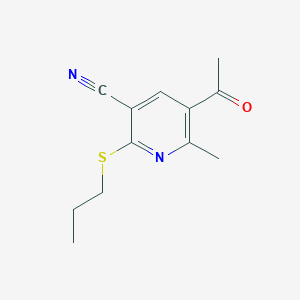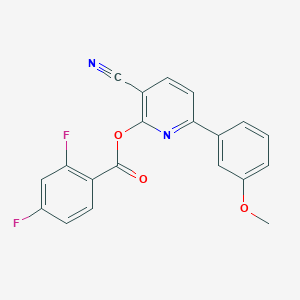
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate
Overview
Description
The compound "3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate" is a complex organic molecule that may be related to various research areas, including organic synthesis, crystallography, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, as seen in the Hantzsch synthesis of dihydropyridines and the preparation of Schiff base compounds . These methods typically involve the condensation of carbonyl compounds with amines or other nucleophiles, followed by cyclization. The synthesis of "3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate" would likely follow a similar strategy, possibly involving a cyano-substituted starting material and a methoxyphenyl component.
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of organic compounds, as demonstrated in the studies of various cyano- and methoxy-substituted pyridones and related structures . These analyses reveal details about molecular conformations, crystal packing, and intramolecular interactions, such as hydrogen bonding. For the compound , a similar analysis would likely show the influence of the cyano and methoxy groups on the overall molecular geometry and stability.
Chemical Reactions Analysis
The reactivity of a compound like "3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate" would be influenced by its functional groups. Cyano groups are known to undergo nucleophilic addition reactions, while methoxy groups can participate in electrophilic aromatic substitution . The presence of a pyridine ring could also introduce reactivity through coordination with metals or participation in redox reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are often studied through a combination of spectroscopic techniques and theoretical calculations, as seen in the characterization of thienopyridine derivatives and the solvatochromic analysis of arylazo pyridone dyes . These studies can provide information on the compound's stability, solubility, and electronic properties. For the compound of interest, one could expect similar analyses to reveal its solvatochromic behavior, thermal stability, and potential liquid crystalline properties .
Scientific Research Applications
Radical StabilizationKatritzky and Soti (1974) explored the stabilization of pyridinyl radicals, particularly when the 4-position is blocked, by cyano and methoxycarbonyl substituents at the 2- and 6-positions. Their work demonstrated that these substituents, similar to the structure of 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate, significantly stabilize pyridinyl radicals and contribute to the understanding of zwitterionic stabilization in such radicals. Stable free radicals. Part II. Some substituted pyridinyls
Antimicrobial Activity
Vyas et al. (2009) synthesized compounds structurally related to 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate and evaluated their antimicrobial activities. Their research is crucial in understanding the potential use of such compounds in combating Mycobacterium tuberculosis and other microorganisms. Synthesis and Antimicrobial Activity of Some New Cyanopyridine and Cyanopyrans Towards Mycobacterium tuberculosis and Other Microorganisms.
properties
IUPAC Name |
[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl] 2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O3/c1-26-15-4-2-3-12(9-15)18-8-5-13(11-23)19(24-18)27-20(25)16-7-6-14(21)10-17(16)22/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSWKVSYCROIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185891 | |
| Record name | 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzenecarboxylate | |
CAS RN |
303152-25-2 | |
| Record name | 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



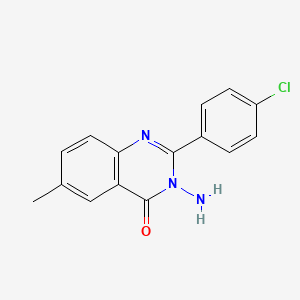
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B3035102.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B3035103.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3035104.png)
![5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-3-(2-pyridinylsulfanyl)-2-cyclohexen-1-one](/img/structure/B3035105.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine](/img/structure/B3035106.png)
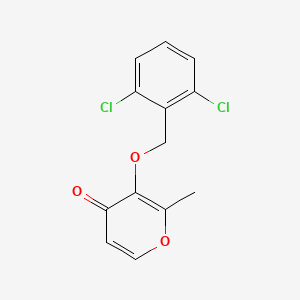
![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide](/img/structure/B3035108.png)
![3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-[(methoxyimino)methyl]acrylamide](/img/structure/B3035110.png)
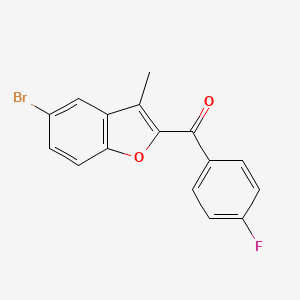
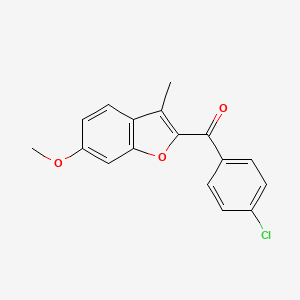
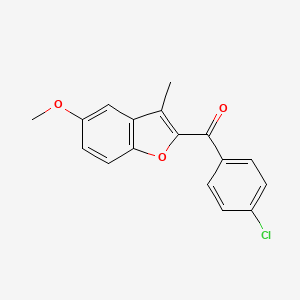
![7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3035117.png)
